2,2,5,5-Tetramethylpiperazine-1,4-diol
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Overview
Description
2,2,5,5-Tetramethylpiperazine-1,4-diol is a heterocyclic organic compound with the molecular formula C8H18N2O2 It is characterized by a piperazine ring substituted with four methyl groups and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylpiperazine-1,4-diol typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the methyl and hydroxyl groups. One common method involves the alkylation of piperazine with methyl iodide followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylpiperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming 2,2,5,5-Tetramethylpiperazine.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethylpiperazine-1,4-dione.
Reduction: Formation of 2,2,5,5-Tetramethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2,2,5,5-Tetramethylpiperazine-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylpiperazine-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The piperazine ring structure allows for interactions with receptors and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylpiperazine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxy-2,2,5,5-tetramethylpiperazine: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
2,2,5,5-Tetramethylpiperazine-1,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
88571-74-8 |
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Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,4-dihydroxy-2,2,5,5-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)5-10(12)8(3,4)6-9(7)11/h11-12H,5-6H2,1-4H3 |
InChI Key |
XEILITSQVHPBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CN1O)(C)C)O)C |
Origin of Product |
United States |
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